While a specific synthesis protocol for 3-iodo-4,5,6,7-tetrahydro-1H-indazol-7-amine has not been identified in the provided papers, the synthesis of similar tetrahydroindazole derivatives can offer guidance. For instance, the synthesis of (E)-[7-(ferrocenylmethylene)-4,5,6,7-tetrahydro-1-methyl-1H-indazol-3-yl]ferrocene involves reacting a substituted 1-methyl-4,5,6,7-tetrahydro-1H-indazol-7-amine with ferrocenecarboxaldehyde in ethanol []. Extrapolating from this procedure, the synthesis of 3-iodo-4,5,6,7-tetrahydro-1H-indazol-7-amine might involve using a suitable 3-iodo-4,5,6,7-tetrahydro-1H-indazole precursor and introducing the amine group at the 7-position through appropriate chemical transformations.
Medicinal Chemistry: Tetrahydroindazoles have been investigated for their potential as anticancer agents, anti-inflammatory agents, and antimicrobial agents []. The presence of the iodine atom and amine group in 3-iodo-4,5,6,7-tetrahydro-1H-indazol-7-amine introduces opportunities for structural modifications and the exploration of its pharmacological profile.
Materials Science: Some tetrahydroindazole derivatives have shown promise in materials science applications due to their unique electronic and optical properties []. 3-Iodo-4,5,6,7-tetrahydro-1H-indazol-7-amine, with its halogen and amine functionalities, could be investigated for potential use in developing novel materials with tailored properties.
Catalysis: Chiral tetrahydroindazoles have been explored as ligands in asymmetric catalysis []. The stereochemistry of 3-iodo-4,5,6,7-tetrahydro-1H-indazol-7-amine, once determined, could make it a candidate for designing chiral catalysts for enantioselective synthesis.
CAS No.: 228113-66-4
CAS No.: 4260-20-2
CAS No.: 103-12-8
CAS No.: 10028-14-5
CAS No.: 13538-21-1
CAS No.: 720-00-3